![molecular formula C13H10N6OS B5171112 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine
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Overview
Description
5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations of this compound is its complex synthesis process, which may make it difficult to produce in large quantities for use in lab experiments.
Future Directions
There are several future directions for further research on 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine. One direction is to study its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its fluorescent properties in more detail and develop new applications for its use as a probe for the detection of metal ions. Additionally, further research could be done to optimize the synthesis process of this compound and make it more efficient for use in lab experiments.
In conclusion, 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine is a chemical compound that has potential applications in various fields. Its complex synthesis process and potential as a fluorescent probe for the detection of metal ions make it an interesting subject for scientific research. Further research is needed to fully understand its mechanism of action and optimize its synthesis process for use in lab experiments.
Synthesis Methods
The synthesis of 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. The second step involves the reaction of 2-(2-chloroacetyl)aminothiophenol with hydrazine hydrate to form 2-(hydrazinocarbonyl)aminothiophenol. The third step involves the reaction of 2-(hydrazinocarbonyl)aminothiophenol with methyl isocyanate to form 5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine.
Scientific Research Applications
5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-[3-(1-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6OS/c1-19-5-9(15-6-19)11-17-12(20-18-11)7-2-3-10-8(4-7)16-13(14)21-10/h2-6H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKUOGPURBILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NOC(=N2)C3=CC4=C(C=C3)SC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1-Methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine |
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